molecular formula C19H27NO6 B4004880 Oxalic acid;4-[4-(2-prop-2-enylphenoxy)butyl]morpholine

Oxalic acid;4-[4-(2-prop-2-enylphenoxy)butyl]morpholine

Cat. No.: B4004880
M. Wt: 365.4 g/mol
InChI Key: GIOVQZMBUMALQA-UHFFFAOYSA-N
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Description

Oxalic acid;4-[4-(2-prop-2-enylphenoxy)butyl]morpholine is a complex organic compound that combines the properties of oxalic acid and a morpholine derivative. Oxalic acid is a dicarboxylic acid with the formula C2H2O4, known for its strong acidic properties and ability to form complexes with various metals

Scientific Research Applications

Oxalic acid;4-[4-(2-prop-2-enylphenoxy)butyl]morpholine has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;4-[4-(2-prop-2-enylphenoxy)butyl]morpholine typically involves a multi-step process. The initial step often includes the preparation of the morpholine derivative through a reaction between morpholine and 4-(2-prop-2-enylphenoxy)butyl chloride under basic conditions. This intermediate is then reacted with oxalic acid to form the final compound. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;4-[4-(2-prop-2-enylphenoxy)butyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of oxalic acid;4-[4-(2-prop-2-enylphenoxy)butyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Oxalic acid: A simpler dicarboxylic acid with strong acidic properties.

    Morpholine derivatives: Compounds like 4-(2-prop-2-enylphenoxy)butylmorpholine, which share structural similarities but lack the oxalic acid component.

Uniqueness

Oxalic acid;4-[4-(2-prop-2-enylphenoxy)butyl]morpholine is unique due to its combined properties of oxalic acid and the morpholine derivative. This combination enhances its reactivity and broadens its range of applications compared to its individual components .

Properties

IUPAC Name

oxalic acid;4-[4-(2-prop-2-enylphenoxy)butyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.C2H2O4/c1-2-7-16-8-3-4-9-17(16)20-13-6-5-10-18-11-14-19-15-12-18;3-1(4)2(5)6/h2-4,8-9H,1,5-7,10-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOVQZMBUMALQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxalic acid;4-[4-(2-prop-2-enylphenoxy)butyl]morpholine
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